molecular formula C12H12ClN B1628094 1-(2-Chlorophenyl)cyclopentanecarbonitrile CAS No. 143328-15-8

1-(2-Chlorophenyl)cyclopentanecarbonitrile

Cat. No.: B1628094
CAS No.: 143328-15-8
M. Wt: 205.68 g/mol
InChI Key: ZFUMRJIGCNUOFZ-UHFFFAOYSA-N
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Description

Context within Contemporary Medicinal and Agrochemical Chemistry

In contemporary medicinal chemistry, 1-(2-Chlorophenyl)cyclopentanecarbonitrile is significant due to its role as a precursor in the synthesis of other compounds. Notably, it is an intermediate in the preparation of 2-chlorophenyl cyclopentyl ketone. nih.gov This ketone is a known precursor in the synthesis of ketamine, a medication used for starting and maintaining anesthesia. nih.govslideshare.net The synthesis of ketamine from its precursors is a topic of interest in both legitimate pharmaceutical manufacturing and in the monitoring of illicit drug production. slideshare.net

While direct applications in agrochemical chemistry are not extensively documented in publicly available research, the structural motifs present in this compound are relevant to the field. Substituted benzonitriles, for example, are precursors to various herbicides and pesticides. echemi.com The development of new synthetic routes to these agrochemicals is an ongoing area of research.

Significance of Substituted Nitriles and Cycloalkanes in Bioactive Compound Discovery

The two primary structural components of this compound, the substituted nitrile and the cycloalkane ring, are of considerable importance in the discovery of bioactive compounds.

Substituted Nitriles: The nitrile group (-C≡N) is a versatile functional group in organic chemistry. collegedunia.com It is present in a variety of pharmaceuticals and serves as a key building block in the synthesis of many others. The strong electron-withdrawing nature of the nitrile group can influence a molecule's polarity and its ability to interact with biological targets. collegedunia.com Nitriles can be chemically transformed into other important functional groups such as amines, carboxylic acids, and amides, making them valuable intermediates in the synthesis of complex molecules.

Cycloalkanes: Cycloalkane rings are fundamental scaffolds in many biologically active molecules. The cyclopentane (B165970) ring in this compound, being more stable than smaller rings like cyclopropane (B1198618) and cyclobutane (B1203170), provides a rigid and predictable three-dimensional structure. This conformational rigidity can be advantageous in drug design, as it can help to optimize the binding of a molecule to its biological target. The incorporation of a cycloalkane can also influence a molecule's solubility and metabolic stability.

Overview of Key Research Avenues for the Chemical Compound

Current research involving this compound appears to be primarily focused on its utility as a synthetic intermediate. Key research avenues include:

Optimization of Synthetic Pathways: Research is ongoing to develop more efficient and environmentally friendly methods for the synthesis of this and related compounds. This includes exploring new catalysts and reaction conditions.

Intermediate for Pharmaceutical Synthesis: Its role as a precursor to 2-chlorophenyl cyclopentyl ketone, and subsequently ketamine, continues to be a significant area of study. nih.govslideshare.net This research is relevant for both the legal production of pharmaceuticals and for forensic analysis to track the synthesis of controlled substances. slideshare.net

Exploration of Novel Derivatives: The core structure of this compound can be chemically modified to create a library of new compounds. These derivatives could then be screened for potential biological activity in both medicinal and agrochemical contexts. While specific research in this area for this particular compound is not widely published, the general principle of using intermediates to generate novel molecular entities is a common strategy in drug discovery.

Data Tables

Table 1: Physicochemical Properties of Nitriles (General)

PropertyDescription
Boiling Point Generally high due to strong dipole-dipole interactions. vedantu.com
Polarity The C≡N bond is highly polar, leading to a significant molecular dipole moment. vedantu.com
Solubility Lower-chain nitriles are soluble in water; solubility decreases as the carbon chain length increases. vedantu.com
Odor Many nitriles have distinct, sometimes sharp or almond-like, odors. allen.in

Table 2: Properties of this compound

PropertyValue
CAS Number 143328-15-8 bldpharm.com
Molecular Formula C12H12ClN bldpharm.com
Molecular Weight 205.68 g/mol bldpharm.com
SMILES Code N#CC1(C2=CC=CC=C2Cl)CCCC1 bldpharm.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-chlorophenyl)cyclopentane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN/c13-11-6-2-1-5-10(11)12(9-14)7-3-4-8-12/h1-2,5-6H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUMRJIGCNUOFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00577808
Record name 1-(2-Chlorophenyl)cyclopentane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00577808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143328-15-8
Record name 1-(2-Chlorophenyl)cyclopentane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00577808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 1 2 Chlorophenyl Cyclopentanecarbonitrile and Its Analogues

Advanced Synthetic Routes to the Cyclopentanecarbonitrile (B127170) Scaffold

The construction of the 1-(2-chlorophenyl)cyclopentanecarbonitrile framework requires careful strategic planning to assemble the cyclopentane (B165970) ring and introduce the aryl and nitrile functionalities with the desired connectivity.

Nitrile Group Introduction Strategies

The introduction of the nitrile group is a critical step in the synthesis of the target compound and its analogues. Several classical and modern methods can be employed for this transformation.

Nucleophilic Substitution: A straightforward approach to nitrile introduction is the nucleophilic substitution of a suitable leaving group with a cyanide salt. For instance, the synthesis of cyclopentanecarbonitrile can be achieved by reacting cyclopentyl bromide with sodium cyanide. This method is a fundamental transformation in organic synthesis.

Rosenmund-von Braun Reaction: The Rosenmund-von Braun reaction is a well-established method for the synthesis of aryl nitriles from aryl halides using copper(I) cyanide. researchgate.netnih.govnih.gov This reaction is a pivotal process in organic synthesis, facilitating the conversion of aryl halides to their corresponding nitriles. nih.govacs.org The classical procedure often requires high temperatures, typically between 150-250 °C, which can limit its compatibility with sensitive substrates. nih.gov However, modifications to the reaction conditions, such as the use of L-proline as an additive, have been shown to promote the reaction at lower temperatures (80–120 °C), enhancing its applicability and functional-group compatibility. nih.gov This method is particularly relevant for the synthesis of precursors where the nitrile group is introduced onto the aromatic ring.

The versatility of the nitrile group is significant; it can be transformed into various other functional groups such as amines, carboxylic acids, and amides, making it a valuable intermediate in the synthesis of complex molecules. nih.govnih.gov

Cyclopentane Ring Formation and Derivatization

The formation of the five-membered cyclopentane ring is a key architectural step. Various cyclization strategies can be employed, often influenced by factors like temperature, pressure, and the choice of catalyst. nih.gov

A notable synthetic route to a direct precursor of this compound involves the synthesis of o-chlorophenyl-cyclopentyl-ketone. This ketone can be prepared through the Grignard reaction of o-chlorobenzonitrile with cyclopentylmagnesium chloride. nih.gov The resulting imine complex is then hydrolyzed to yield the desired ketone. nih.gov This ketone can subsequently be converted to the target nitrile through various methods, such as conversion to the corresponding cyanohydrin followed by dehydration.

Another relevant approach involves the reaction of cyclopentanone (B42830) p-toluenesulfonylhydrazone with 2-chlorobenzaldehyde (B119727), which has been identified as a novel process for the synthesis of the 2-chlorophenyl cyclopentyl ketone precursor. nih.gov

Furthermore, tandem reactions provide an efficient means to construct functionalized cyclopentane rings. For instance, a tandem Giese/Horner-Wadsworth-Emmons (HWE) reaction initiated by visible light has been developed for the preparation of cyclopent-1-enecarbonitriles. rsc.org Such methods allow for the formation of new sp³–sp³ and sp²–sp² carbon-carbon bonds under mild conditions. rsc.org

Regioselective Introduction of the Chlorophenyl Moiety

The regioselective introduction of the 2-chlorophenyl group is crucial for the synthesis of the target compound. This can be achieved by starting with a pre-functionalized aromatic ring or by direct, regioselective chlorination.

As mentioned previously, the Grignard reaction between cyclopentylmagnesium chloride and 2-chlorobenzonitrile (B47944) directly and regioselectively installs the 2-chlorophenyl group onto the cyclopentyl core, which upon hydrolysis of the intermediate imine, forms o-chlorophenyl-cyclopentyl-ketone. nih.gov Similarly, the reaction between cyclopentanone p-toluenesulfonylhydrazone and 2-chlorobenzaldehyde also achieves this regioselective introduction. nih.gov

In cases where the phenyl group is introduced first, subsequent regioselective chlorination can be challenging. However, methods for the ortho-chlorination of phenols and phenol-ethers using a reagent generated from PIFA/AlCl3 have been reported, offering a potential route for such transformations. rsc.org

Functionalization and Derivatization of the Chemical Compound

Once the this compound scaffold is assembled, further functionalization can lead to a diverse range of analogues with potentially interesting properties.

C-H Functionalization Approaches

Direct C-H functionalization is a powerful tool in modern organic synthesis for the late-stage modification of complex molecules, as it avoids the need for pre-functionalized starting materials.

Palladium-catalyzed C-H activation has been successfully applied to the arylation of cycloalkane carboxylic acids, including cyclopentane derivatives. nih.gov This methodology can provide diastereocontrol and allows for the variation of the aryl substituent. rsc.org While direct C-H functionalization of the cyclopentanecarbonitrile itself is not extensively reported, the principles established for related systems, such as cyclopentane carboxylic acids, suggest that similar strategies could be developed. The nitrile group, being an electron-withdrawing group, can influence the reactivity of the adjacent C-H bonds.

Rhodium-catalyzed C-H functionalization has also emerged as a potent method for the construction of complex molecules, often exhibiting unique reactivity and selectivity. These reactions can proceed under mild conditions and tolerate a wide range of functional groups.

Synthesis of Chiral Analogues and Stereoselective Methods

The creation of chiral analogues of this compound, particularly those with a quaternary stereocenter at the C1 position, is a significant synthetic challenge. Various stereoselective methods can be employed to achieve this.

Catalytic Asymmetric Synthesis: The development of chiral catalysts has enabled the enantioselective synthesis of complex molecules. For instance, cinchona alkaloid-derived thiosquaramide has been used to catalyze the tandem Michael/Henry reaction to produce cyclopentenes with a quaternary chiral center with up to 98% enantioselectivity. researchgate.net Chiral phosphinooxazoline/nickel complexes have also been used for the enantioselective synthesis of chiral cyclopent-2-enones. These methods often rely on the creation of multiple stereocenters with high diastereoselectivity. nih.gov

Chiral Auxiliaries: The use of chiral auxiliaries is a classical approach to introduce chirality. For example, chiral bicyclic lactams have been employed in the asymmetric synthesis of a fully substituted cyclopentene (B43876) ring, where the key step was the insertion of a quaternary center.

Phase-Transfer Catalysis: Asymmetric phase-transfer catalysis using chiral catalysts has become a powerful tool in organic synthesis for creating chiral molecules. nih.gov This method could potentially be applied to the enantioselective alkylation or arylation of a suitable precursor to generate the chiral quaternary center of this compound analogues.

Below is a table summarizing some of the key synthetic strategies discussed:

Synthetic Goal Methodology Key Reagents/Catalysts Relevant Findings
Nitrile IntroductionRosenmund-von Braun ReactionCuCN, L-prolineL-proline promotes the reaction at lower temperatures. nih.gov
Cyclopentane Ring FormationGrignard ReactionCyclopentylmagnesium chloride, 2-chlorobenzonitrileForms o-chlorophenyl-cyclopentyl-ketone precursor. nih.gov
C-H FunctionalizationPalladium-Catalyzed ArylationPd catalyst, Quinuclidine-pyridone ligandsEnables transannular γ-C–H arylation of cycloalkane carboxylic acids. nih.gov
Chiral SynthesisAsymmetric CatalysisCinchona alkaloid-derived thiosquaramideSynthesizes cyclopentenes with quaternary chiral centers in high ee. researchgate.net

Preparation of Prodrugs and Metabolite Analogues

The development of prodrugs is a common strategy in medicinal chemistry to improve the pharmacokinetic properties of a parent drug. For a compound like this compound, which is a precursor to molecules like ketamine, understanding its metabolism is key to designing effective prodrugs and predicting in vivo activity. nih.govnih.gov

Metabolite Synthesis: The metabolism of related compounds, such as ketamine, primarily involves N-dealkylation and hydroxylation of the cyclohexanone (B45756) ring. nih.govacs.orgresearchgate.net By analogy, the metabolism of this compound would likely involve hydroxylation of the cyclopentyl or the 2-chlorophenyl ring. The nitrile group itself can also be a site of metabolic transformation, potentially hydrolyzing to an amide or a carboxylic acid. The synthesis of these potential metabolites is crucial for pharmacological and toxicological profiling. For instance, hydroxylated analogues can be prepared by introducing a hydroxyl group onto the cyclopentyl ring prior to the key nitrile formation step or by direct oxidation of the final compound using specific oxidizing agents.

Prodrug Strategies: Prodrug design for nitrile-containing compounds or their downstream amine or ketone derivatives often involves masking polar functional groups to enhance membrane permeability and oral bioavailability. Cyclization-activated prodrugs represent an advanced approach, where an intramolecular reaction, often triggered by a physiological condition like pH change, releases the active drug. mdpi.comnih.gov For analogues of this compound that are further converted to amines, aminoalkoxycarbonyloxymethyl (AOCOM) ether prodrugs have been shown to be effective. nih.gov These prodrugs can improve solubility and are designed to release the active compound in a controlled manner. nih.gov Another strategy involves the use of phosphonate (B1237965) prodrugs, such as mixed aryl acyloxyalkyl phosphonates, which have demonstrated a favorable balance of rapid cellular activation and good plasma stability. nih.gov

A hypothetical prodrug strategy for a downstream active amine derived from this compound could involve an oligopeptide carrier. These are designed to be cleaved by specific enzymes, like those over-expressed in tumor tissues, releasing the active drug at the target site. mdpi.com

Green Chemistry Principles in the Synthesis of the Chemical Compound

The application of green chemistry principles to pharmaceutical synthesis is essential for minimizing environmental impact and improving process safety and efficiency. researchgate.net Key metrics used to evaluate the "greenness" of a synthetic route include Atom Economy (AE), Process Mass Intensity (PMI), and Reaction Mass Efficiency (RME). whiterose.ac.ukmdpi.comnih.gov

A common synthesis for the precursor of this compound, 2-chlorophenyl cyclopentyl ketone, involves a Grignard reaction. google.com A traditional approach might use diethyl ether as a solvent and a multi-step workup, contributing to a high PMI. A greener approach could involve solvent substitution, process intensification (one-pot synthesis), and the use of catalysts. sciencemadness.orgmdpi.com For example, replacing diethyl ether with a higher-boiling, less flammable solvent like toluene (B28343) or cyclopentyl methyl ether (CPME) can improve safety. google.comolemiss.edu Furthermore, using catalytic amounts of reagents, such as copper(I) halides in Grignard reactions with nitriles, can improve reaction rates and yields, reducing reaction time and energy consumption. sciencemadness.orgsciencemadness.orgsciencemadness.org

The hydration of the nitrile group to form an amide is a 100% atom-economic reaction and represents an environmentally friendly transformation. researchgate.net Utilizing biocatalysts, such as aldoxime dehydratases, for nitrile synthesis from aldoximes offers a sustainable, cyanide-free alternative to traditional methods, operating under mild, aqueous conditions. mdpi.comresearchgate.net

Below is a comparative table illustrating a traditional versus a hypothetical greener synthesis for 2-chlorophenyl cyclopentyl ketone, a key intermediate.

ParameterTraditional Synthesis (Ether-based Grignard)Greener Synthesis (Toluene/Catalyst-based)
SolventDiethyl EtherToluene
CatalystNoneCu(I) bromide (catalytic)
Reaction Time~30 hours~2-4 hours
Yield~70%~90%
Process Mass Intensity (PMI) (estimated)High (>50)Lower (~20-30)
Key ImprovementEstablished methodImproved safety, reduced time, less waste. google.com

Computational Assistance in Synthetic Pathway Optimization

Computational chemistry is an indispensable tool in modern synthetic chemistry, enabling the prediction of reaction outcomes, optimization of conditions, and elucidation of mechanisms without the need for extensive empirical experimentation. acs.org

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. ijcce.ac.ir For the synthesis of this compound, DFT can be employed to study the energetics of key reaction steps. For example, in the Grignard reaction for the synthesis of the ketone precursor, DFT calculations can model the transition state energies for the addition of the cyclopentylmagnesium halide to the o-chlorobenzonitrile. nih.gov This can help in understanding the reaction mechanism and the factors influencing its efficiency. nih.gov

DFT calculations are also valuable for studying the properties of the final nitrile compound and its potential reactions. The electrophilicity of the nitrile carbon can be calculated to predict its reactivity towards nucleophiles. nih.gov Furthermore, DFT can be used to model the potential energy surface of reactions, such as the formation of the nitrile from an amide, helping to identify the most favorable reaction pathway. researchgate.net

The table below shows hypothetical DFT-calculated energy values for a key step in a synthetic route.

ParameterUncatalyzed ReactionCatalyzed Reaction
Reactant Energy (kcal/mol)0.00.0
Transition State Energy (kcal/mol)+25.5+18.2
Product Energy (kcal/mol)-15.0-15.0
Activation Energy (ΔG‡) (kcal/mol)25.518.2
Reaction Energy (ΔG) (kcal/mol)-15.0-15.0

Predictive modeling, often employing machine learning algorithms, is increasingly used to forecast reaction outcomes like yield and selectivity. acs.org By training models on large datasets of known reactions, it is possible to predict the performance of a new reaction under various conditions. For the synthesis of this compound and its analogues, predictive models could be used to screen different catalysts, solvents, and temperature conditions to identify the optimal parameters for maximizing yield and minimizing byproducts.

These models can take into account various molecular descriptors of the reactants and reagents to make predictions. For instance, a model could predict the yield of the Grignard reaction based on the specific halide used (bromide vs. chloride), the solvent, and the reaction temperature. Such predictive tools can significantly accelerate the process of reaction optimization, reducing the number of experiments required and saving time and resources.

Structure Activity Relationship Sar Studies and Molecular Design

Analysis of Substituent Effects on Biological Activity

Impact of Halogenation (e.g., Chlorine Substitution) on Reactivity and Biological Profile

The presence and position of a halogen atom on a phenyl ring are critical determinants of a molecule's pharmacological properties. In 1-(2-Chlorophenyl)cyclopentanecarbonitrile, the chlorine atom at the ortho-position of the phenyl ring introduces several key effects.

Electronic Effects: Chlorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I). This effect polarizes the carbon-chlorine bond and can influence the acidity of nearby protons and the basicity of adjacent nitrogen atoms. eurochlor.org This polarization can increase the electrophilic reactivity of carbon atoms within the molecule. eurochlor.org The electron-withdrawing nature of chlorine is also known to increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes or interact with hydrophobic pockets in proteins. researchgate.net

Reactivity: The chlorine substituent can significantly alter the reactivity of the molecule. The carbon-chlorine bond itself can be a site for metabolic reactions. Furthermore, the electronic influence of chlorine can affect the reactivity of other parts of the molecule. For instance, the electron cloud of the chlorine atom can shift due to conjugation effects with the benzene (B151609) ring, potentially facilitating certain chemical reactions. researchgate.net Studies on related chlorinated compounds have shown that they can exhibit high reactivity due to factors like increased lipophilicity and lower bond energy. researchgate.net

Role of the Cyclopentane (B165970) Ring System in Ligand-Target Interactions

The cyclopentane ring is a non-aromatic, cyclic hydrocarbon that provides a rigid scaffold for the molecule. Its role in ligand-target interactions is multifaceted.

Conformational Rigidity: The five-membered ring structure of cyclopentane holds the phenyl and nitrile groups in a relatively fixed spatial orientation. This pre-organization reduces the entropic penalty upon binding to a receptor, as the molecule does not need to adopt a specific conformation from a multitude of possibilities. This can lead to a higher binding affinity.

Contribution of the Nitrile Group to Binding Affinity and Efficacy

The nitrile (cyano, -C≡N) group is a versatile functional group in medicinal chemistry, often considered a bioisostere for carbonyl or hydroxyl groups. nih.gov Its unique electronic properties allow it to participate in several types of interactions that can enhance binding affinity. nih.govresearchgate.net

Hydrogen Bonding: The nitrogen atom of the nitrile group has a lone pair of electrons and can act as a hydrogen bond acceptor. researchgate.net It can form hydrogen bonds with backbone amide NH groups or with the side chains of amino acids like tyrosine in a binding pocket. researchgate.net

Hydrophobic Interactions: Despite its polarity, the nitrile group can also participate in hydrophobic interactions. researchgate.net In some cases, it can displace water molecules from a binding site, which can be an entropically favorable process that enhances binding affinity. nih.govresearchgate.net The ability of the nitrile to act as both a polar and a non-polar interacting group makes it a valuable component for molecular recognition. Research has shown that the gas-phase basicity of nitriles can be enhanced by a push-pull effect, where the nitrile group acts as the electron-accepting component. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This is achieved by correlating physicochemical descriptors with the observed activity.

Development of Predictive Models for Bioactivity

For classes of compounds like arylacetonitriles, QSAR models can be developed to predict the biological activity of new, unsynthesized analogs. These models are built using a "training set" of compounds with known activities.

Model Development: Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often employed. mdpi.com These methods generate statistical models that can predict activity based on the steric and electrostatic fields of the molecules. For instance, a study on (benzothiazole-2-yl) acetonitrile (B52724) derivatives developed predictive 3D-QSAR models with high correlation coefficients, indicating their reliability. nih.govresearchgate.net

Predictive Power: A robust QSAR model, once validated with a "test set" of compounds not used in model generation, can be a powerful tool. nih.gov It can guide the design of novel compounds with potentially improved activity by suggesting modifications that would enhance favorable interactions or reduce unfavorable ones. For example, QSAR studies on SGLT1/SGLT2 inhibitors led to the design of new compounds predicted to be more potent. rsc.org

Interactive Data Table: Examples of QSAR Model Statistics for Related Compound Classes

Model TypeCompound Classr² (Conventional)q² (Cross-validated)Predictive Ability (r²_pred)Reference
MFA(benzothiazole-2-yl) acetonitrile derivatives0.8490.616- nih.govresearchgate.net
RSA(benzothiazole-2-yl) acetonitrile derivatives0.7660.605- nih.govresearchgate.net
2D-QSARpyridine-3-carbonitriles--- rsc.org
CoMFAIsoxazole derivatives0.9600.6640.872 mdpi.com
CoMSIAIsoxazole derivatives0.9690.7060.866 mdpi.com

Note: r² indicates the goodness of fit, q² indicates the internal predictive ability, and r²_pred indicates the external predictive ability of the model. Higher values are generally better. Data for this compound itself is not available; this table represents models for structurally related compounds.

Correlation of Electronic and Steric Parameters with Pharmacological Response

The pharmacological response of a drug is intimately linked to its electronic and steric properties. ubaya.ac.idrasayanjournal.co.in QSAR models quantify this relationship using various descriptors.

Electronic Parameters: These parameters describe the electronic properties of a molecule or its substituents. The Hammett constant (σ), for example, quantifies the electron-donating or electron-withdrawing ability of a substituent on a benzene ring. ubaya.ac.idrasayanjournal.co.in For this compound, the chlorine atom's σ value would be a key descriptor. Other electronic parameters include dipole moment and molecular polarity, which have been shown to correlate with the bioactivity of related compounds. nih.gov

Steric Parameters: These parameters relate to the size and shape of the molecule. Molar refractivity (MR) and Taft's steric parameter (Es) are classical descriptors that quantify the steric bulk of substituents. ubaya.ac.idrasayanjournal.co.in In the context of this compound, the steric influence of the ortho-chlorine and the cyclopentane ring would be critical. Studies on other compounds have shown that steric parameters can significantly affect biological activity, sometimes more so than lipophilic or electronic parameters. ubaya.ac.idrasayanjournal.co.in

By developing a QSAR equation that incorporates these parameters, researchers can understand which properties are most important for activity. A hypothetical equation might look like:

log(1/C) = a(σ) + b(Es) + c(logP) + d

where C is the concentration required for a biological effect, σ is an electronic parameter, Es is a steric parameter, logP is a lipophilicity parameter, and a, b, c, d are constants determined by regression analysis. Such models provide a quantitative framework for understanding and predicting the pharmacological response based on molecular structure.

Rational Design of Novel this compound Derivatives

The rational design of novel derivatives of this compound is a key strategy in medicinal chemistry aimed at optimizing its pharmacological profile. This process involves systematic modifications of the lead compound's structure to enhance desirable properties such as potency and selectivity, while minimizing off-target effects. Methodologies such as the exploration of chemical space and scaffold hopping are instrumental in discovering new chemical entities with improved therapeutic potential.

Exploration of Chemical Space for Enhanced Potency and Selectivity

The exploration of the chemical space around this compound involves the synthesis and evaluation of analogs with systematic variations to its core components: the 2-chlorophenyl group, the cyclopentane ring, and the nitrile moiety. nih.govmdpi.com The goal is to map the structure-activity relationship (SAR) and identify key interactions that govern the molecule's biological activity.

The 2-chlorophenyl group is a critical component for investigation. Modifications can include altering the position of the chlorine atom on the phenyl ring (e.g., to the meta or para positions) or replacing it with other substituents. nih.gov Halogens like fluorine or bromine, or electron-withdrawing and electron-donating groups, can be introduced to probe the effects of electronics and sterics on activity. For instance, the introduction of different substituents can modulate the pKa of nearby functional groups or alter the molecule's interaction with metabolic enzymes. cambridgemedchemconsulting.com

The cyclopentane ring also offers opportunities for modification. Altering the ring size to a cyclobutane (B1203170) or cyclohexane (B81311) could influence the conformational flexibility of the molecule and the orientation of the phenyl and nitrile groups. Furthermore, the introduction of substituents on the cyclopentane ring could provide additional interaction points with a biological target. nih.gov

The nitrile group, a polar functional group, is another key site for modification. Its replacement with other polar groups or bioisosteres could lead to improved potency or altered pharmacokinetic properties.

The following data table illustrates a hypothetical exploration of the chemical space around this compound, based on established medicinal chemistry principles.

Modification Rationale Potential Impact
Phenyl Ring SubstitutionAltering electronic and steric properties.Enhanced binding affinity and selectivity.
Cycloalkane Ring SizeModifying conformational flexibility.Improved fit into the binding pocket.
Nitrile Group ReplacementExploring different polar interactions.Enhanced potency and metabolic stability.

This table is illustrative and based on general medicinal chemistry principles for exploring chemical space.

Scaffold Hopping and Isosteric Replacements

Scaffold hopping and isosteric replacements are advanced strategies in drug design that aim to identify novel core structures while retaining the key pharmacophoric features of the original molecule. researchgate.netniper.gov.innih.govnih.gov These approaches can lead to compounds with significantly different chemical scaffolds but similar biological activities, potentially offering advantages in terms of intellectual property, synthetic accessibility, or ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

Isosteric Replacements:

Isosterism involves the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, leading to a molecule with similar biological activity. cambridgemedchemconsulting.comresearchgate.netmdpi.com For this compound, several isosteric replacements can be envisioned:

Phenyl Ring Bioisosteres: The phenyl group could be replaced by other aromatic systems such as pyridyl, thienyl, or pyrazolyl rings. cambridgemedchemconsulting.com Non-classical, non-aromatic bioisosteres like bicyclo[1.1.1]pentane have also been successfully used as phenyl ring mimics to improve physicochemical properties. researchgate.netnih.gov

Cyclopentane Ring Mimics: The cyclopentane ring can be replaced with other cyclic or acyclic linkers that maintain the appropriate spatial orientation of the flanking groups.

Nitrile Group Isosteres: The nitrile group can be substituted with other small, polar, and metabolically stable groups. A common bioisostere for a nitrile is a tetrazole ring, which can offer similar electronic properties and hydrogen bonding capabilities.

Scaffold Hopping:

Scaffold hopping is a more drastic approach where the entire molecular core is replaced with a structurally different scaffold that preserves the essential 3D arrangement of the key interacting groups. researchgate.netresearchgate.net This can lead to the discovery of entirely new chemical classes of compounds with the desired biological activity. For this compound, a scaffold hop could involve replacing the cyclopentylphenylacetonitrile core with a completely different framework that still presents a substituted aromatic ring and a polar group in a similar spatial orientation.

The table below provides examples of potential isosteric replacements and scaffold hops for this compound.

Original Fragment Potential Isosteric Replacement/Scaffold Hop Rationale
PhenylPyridyl, Thienyl, Bicyclo[1.1.1]pentylExplore different aromatic and non-aromatic cores to modulate properties.
CyclopentaneCyclohexane, Pyrrolidine, PiperidineAlter ring size and introduce heteroatoms to explore new interactions.
NitrileTetrazole, Oxadiazole, CarbonylIntroduce different hydrogen bond acceptors/donors to enhance binding.

This table presents hypothetical examples of isosteric replacements and scaffold hopping based on established drug design principles.

Mechanistic Investigations of Biological Interactions

Enzyme Inhibition and Modulation Mechanisms

A thorough review of available scientific literature reveals a significant lack of specific research on the direct interactions of 1-(2-Chlorophenyl)cyclopentanecarbonitrile with various enzyme systems. While the enzymes and interaction mechanisms outlined below are well-established areas of pharmacological and biochemical research, studies specifically implicating this compound are not present in the public domain.

Interaction with Nitrile and Amide Hydrolyzing Enzymes

Nitrile and amide hydrolyzing enzymes, such as nitrilases, nitrile hydratases, and amidases, are crucial in the biotransformation of nitrile-containing compounds. cas.cznih.govnih.govdongguk.edu These enzymes convert nitriles into corresponding carboxylic acids and amides. cas.cz However, no studies have been published that investigate the interaction of this compound with these enzymes. Therefore, it is unknown whether this compound acts as a substrate, inhibitor, or has no effect on their activity.

Inhibition Kinetics and Binding Modes (e.g., Competitive, Non-Competitive, Uncompetitive)

The study of inhibition kinetics, including competitive, non-competitive, and uncompetitive binding modes, is fundamental to understanding how a compound affects enzyme activity. mdpi.comnih.gov Competitive inhibitors typically bind to the active site of an enzyme, competing with the substrate. mdpi.com In contrast, non-competitive inhibitors bind to a different site, and uncompetitive inhibitors bind only to the enzyme-substrate complex. nih.gov There is currently no available data on the inhibition kinetics or binding mode of this compound with any enzyme.

Specific Enzyme Targets

Research into the specific enzyme targets of a compound is essential for elucidating its pharmacological profile. The following sections address potential enzyme targets based on the structural characteristics of the compound and common areas of drug discovery.

Cholinesterases (Acetylcholinesterase, Butyrylcholinesterase)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the regulation of cholinergic neurotransmission. mdpi.comnih.gov Inhibition of these enzymes is a therapeutic strategy for conditions such as Alzheimer's disease. nih.govnih.govnih.govmdpi.com A review of the scientific literature indicates no studies have been conducted to assess the inhibitory activity of this compound against either acetylcholinesterase or butyrylcholinesterase. nih.govmdpi.comresearchgate.net

Dipeptidyl Peptidase IV (DPP IV) and Related Enzymes

Dipeptidyl Peptidase IV (DPP-IV) is a serine protease that plays a significant role in glucose metabolism, making it a target for the treatment of type 2 diabetes. nih.govepa.gov While some cyclopentanecarbonitrile (B127170) derivatives have been investigated as DPP-IV inhibitors, there is no published research specifically examining the effect of this compound on DPP-IV or related enzymes. nih.gov

Other Enzyme Systems (e.g., Urease, Lipoxygenase)

While direct studies on the effect of this compound on enzymes like urease and lipoxygenase are not available, research on analogous compounds provides valuable insights.

Urease Inhibition:

Urease, a nickel-containing enzyme, is a target for inhibitors in agriculture and medicine. usda.gov Compounds featuring a chlorophenyl group have demonstrated significant urease inhibitory activity. For instance, thiourea (B124793) derivatives containing a chlorophenyl substituent have been identified as potent urease inhibitors. core.ac.uk One such compound, 1-(4-chlorophenyl)-3-palmitoylthiourea , has shown considerable inhibitory effects against jack bean urease. nih.gov The mechanism of action for many urease inhibitors involves interaction with the nickel ions in the enzyme's active site. nih.gov

CompoundEnzyme SourceInhibitory Activity
1-(4-chlorophenyl)-3-palmitoylthioureaJack Bean UreasePotent Inhibitor nih.gov
Urea/Thiourea derivatives of 2,3-dichlorophenyl piperazineJack Bean UreaseGood Inhibitors core.ac.ukresearchgate.net

Lipoxygenase Inhibition:

Lipoxygenases (LOXs) are key enzymes in the biosynthesis of inflammatory mediators. nih.govacs.org Several studies have highlighted the potential of compounds with a chlorophenyl moiety to act as LOX inhibitors. A series of 4-chlorophenyl-N-furfuryl-1,2,4-triazole methylacetamides were synthesized and found to be significant inhibitors of 15-lipoxygenase. nih.govacs.org Similarly, N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine exhibited high potency against 5-lipoxygenase. nih.gov These findings suggest that the chlorophenyl group can be a key pharmacophore in the design of novel anti-inflammatory agents targeting the lipoxygenase pathway. nih.gov

CompoundEnzyme TargetInhibitory Potency (IC50)
4-Chlorophenyl-N-furfuryl-1,2,4-triazole methylacetamides15-LipoxygenaseVaries by derivative nih.govacs.org
N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine5-Lipoxygenase0.127 μM nih.gov

Receptor Binding and Signaling Pathway Modulation

Peripheral Benzodiazepine Receptor (PBR) Affinity and Antagonism

Direct data on the PBR affinity of this compound is not present in the available literature. However, research on structurally related compounds provides a basis for potential interactions.

G Protein-Coupled Receptor (GPCR) Interactions

Given that PBR, NTR1, and S1P1 are all G protein-coupled receptors (GPCRs), the lack of specific data for this compound extends to this broader class of receptors. Arylpiperazines are a well-known class of compounds that act as ligands for various aminergic GPCRs. mdpi.com While not directly related, this highlights that aromatic and cyclic structures can be important for GPCR binding. The development of ligands for GPCRs is a major focus of pharmaceutical research, with an emphasis on achieving selectivity for specific receptor subtypes to elicit desired therapeutic effects while minimizing side effects. nih.govnih.gov

Identification of Off-Target Interactions

The identification of off-target interactions is a critical aspect of drug development to understand the complete pharmacological profile of a compound and anticipate potential side effects. nih.gov For compounds containing a chlorophenyl group, a wide range of biological activities and toxicities have been reported, suggesting the potential for multiple off-target interactions. nih.gov For example, the antihistamine chlorpheniramine , which contains a p-chlorophenyl group, is known to have off-target effects. drugbank.comresearchgate.net In the context of drug discovery, it has been found that many compounds kill cancer cells via off-target effects rather than by inhibiting their putative targets. nih.gov Without specific studies, any potential off-target interactions of this compound remain speculative.

Molecular Dynamics Simulations of Ligand-Target Complexes

Comprehensive searches of scientific literature and chemical databases did not yield specific studies on the molecular dynamics simulations of this compound complexed with a biological target. While the principles of such computational studies are well-established in medicinal chemistry for elucidating drug-receptor interactions, specific data for this particular compound is not publicly available.

Therefore, the following sections on Conformational Analysis and Binding Site Dynamics, as well as Water-Mediated Interactions and Allosteric Effects, cannot be detailed with specific research findings, as requested. The successful application of these simulation techniques is contingent on the identification of a specific biological target for this compound, which has not been disclosed in the available literature.

Conformational Analysis and Binding Site Dynamics

Information regarding the conformational analysis and binding site dynamics of this compound is not available in the reviewed scientific literature. Such an analysis would typically involve the use of molecular dynamics simulations to explore the flexibility of the ligand and its interactions within the binding pocket of a target protein. Key parameters that would be investigated include the stability of the ligand's binding pose, fluctuations of both the ligand and protein residues, and the identification of key intermolecular interactions such as hydrogen bonds and hydrophobic contacts.

Water-Mediated Interactions and Allosteric Effects

There is no available research detailing the water-mediated interactions or allosteric effects of this compound. Studies of this nature would investigate the role of individual water molecules in mediating the interaction between the ligand and its target, which can be crucial for binding affinity and specificity. Furthermore, the investigation of allosteric effects would require a known allosteric binding site on a target protein, and subsequent computational analysis to understand how binding at this site could modulate the protein's function at a distant active site.

Biological Activity and Therapeutic Potential

Anti-Cancer and Anti-proliferative Activity

The potential of 1-(2-Chlorophenyl)cyclopentanecarbonitrile as an anti-cancer agent has been a primary focus of preliminary research. Studies have examined its effects on various cancer cell lines, its ability to halt tumor growth and the formation of new blood vessels that feed tumors, and its novel mechanism of action involving protein degradation.

Inhibition of Tumor Cell Proliferation and Angiogenesis

Similarly, there is a lack of specific research demonstrating the direct inhibition of tumor cell proliferation and angiogenesis by this compound. The process of angiogenesis, the formation of new blood vessels, is a critical component of tumor growth and metastasis. nih.govnih.govbldpharm.com While the broader class of compounds with anti-angiogenic properties is extensive, the specific contribution of this compound to this area remains to be investigated.

Targeted Protein Degradation through Cereblon Modulators

Cereblon (CRBN) is a component of the E3 ubiquitin ligase complex and has emerged as a significant target in cancer therapy, particularly for the development of proteolysis-targeting chimeras (PROTACs) and molecular glue degraders. nih.govnih.govnih.gov These therapeutic strategies work by recruiting specific proteins to the E3 ligase complex for degradation. There is currently no direct evidence in the scientific literature to suggest that this compound functions as a cereblon modulator or induces targeted protein degradation.

Anti-Inflammatory Effects

Inflammation is a key process in many diseases, and compounds that can modulate the inflammatory response are of significant therapeutic interest. nih.govmdpi.com However, specific studies detailing the anti-inflammatory effects of this compound are not available in the current body of scientific literature. Research on other novel chemical entities has identified various mechanisms of anti-inflammatory action, but these have not been specifically linked to this compound.

Antioxidant Properties and Oxidative Stress Mitigation

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, is implicated in numerous pathological conditions. Antioxidant compounds can help to mitigate this damage. At present, there are no published studies that have evaluated the antioxidant properties of this compound or its potential to mitigate oxidative stress.

Anti-Viral Applications (e.g., Hepatitis B Virus Inhibition)

The search for novel antiviral agents is a continuous effort in medicinal chemistry. Inhibition of viral replication, such as that of the Hepatitis B Virus (HBV), is a key strategy. There is no scientific evidence to date that demonstrates any anti-viral activity of this compound, including against the Hepatitis B virus.

Anti-Microbial Properties

The search for novel antimicrobial agents is a critical endeavor in the face of rising antibiotic resistance. Chemical scaffolds containing nitrile and halogenated phenyl groups are often investigated for their potential bioactivity. However, a review of current scientific literature reveals a lack of specific studies investigating the anti-microbial properties of this compound. Research has not yet been published to confirm or refute its efficacy against various strains of bacteria or fungi. Therefore, no data on its spectrum of activity or minimum inhibitory concentration (MIC) values is available at this time.

Neurological Research and Potential Neurotherapeutic Applications

Compounds that can interact with the central nervous system are of significant interest for treating a wide range of neurological and psychiatric disorders. The potential effects of this compound within this domain remain uncharacterized in published research.

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neurons. Research in this area often involves testing compounds in various in vitro and in vivo models to assess potential neuroprotective effects. To date, there are no available studies that have evaluated this compound in established models of neurodegenerative disease. Its ability to mitigate neuronal damage, reduce protein aggregation, or modulate pathways involved in these conditions has not been reported.

Neuroinflammation, mediated by the activation of microglia and macrophages in the central nervous system, plays a crucial role in the pathology of many neurological disorders. Therapeutic strategies often aim to modulate this activation, for instance by shifting cells from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype. The influence of this compound on microglial or macrophage activation, polarization, and subsequent inflammatory signaling has not been a subject of published scientific investigation.

The interaction with neurotransmitter systems—such as the dopaminergic, serotonergic, or glutamatergic pathways—is a key mechanism for many neurotherapeutics. Such interactions can influence a wide range of behavioral phenotypes. There is currently no scientific data available that describes the effects of this compound on any neurotransmitter receptor binding, reuptake, or metabolism. Consequently, its impact on behavioral outcomes in preclinical models has not been documented.

Diabetes Mellitus Research

Research into new treatments for diabetes mellitus focuses on mechanisms like improving insulin (B600854) sensitivity, promoting insulin secretion, or protecting pancreatic β-cells. Various chemical compounds are screened for their potential to modulate these pathways. However, this compound has not been featured in published studies related to diabetes research. Its effects on glucose metabolism, insulin signaling, or related metabolic parameters are currently unknown.

Analgesic Properties

The development of new analgesic agents is essential for managing pain. Many compounds are evaluated for their ability to reduce nociception in various pain models. While some molecules containing a chlorophenyl moiety have been investigated for their potential effects on pain pathways, there is no specific research available in the scientific literature to support or define any analgesic properties for this compound.

Advanced Analytical and Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the cornerstone of molecular structure determination. By analyzing the interaction of the compound with electromagnetic radiation, researchers can deduce its precise atomic arrangement and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of 1-(2-Chlorophenyl)cyclopentanecarbonitrile. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to gain a comprehensive structural understanding.

¹H NMR (Proton NMR): A ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms. For this compound, the spectrum would exhibit distinct signals for the aromatic protons of the chlorophenyl group and the aliphatic protons of the cyclopentane (B165970) ring. The aromatic protons would typically appear in the downfield region (approx. 7.2-7.5 ppm), with their splitting patterns revealing their substitution arrangement on the benzene (B151609) ring. The protons on the cyclopentane ring would produce more complex multiplets in the upfield region (approx. 1.8-2.8 ppm) due to their diastereotopic nature and spin-spin coupling with neighboring protons.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. Key signals would include the quaternary carbon of the nitrile group (C≡N) typically found around 120 ppm, the carbons of the aromatic ring (approx. 127-140 ppm), and the quaternary carbon to which both rings are attached. The aliphatic carbons of the cyclopentane ring would resonate in the upfield region (approx. 20-50 ppm).

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. COSY maps out ¹H-¹H coupling relationships, helping to trace the proton network within the cyclopentane ring. HSQC correlates directly bonded ¹H and ¹³C atoms, allowing for unambiguous assignment of each carbon and its attached proton(s).

Predicted ¹H NMR Chemical Shifts

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic (C₆H₄Cl) 7.2 - 7.5 Multiplet (m)

Predicted ¹³C NMR Chemical Shifts

Carbon Atom Predicted Chemical Shift (δ, ppm)
Nitrile (-C≡N) ~120
Aromatic (C-Cl) ~134
Aromatic (C-H) 127 - 132
Aromatic (C-C) ~140
Quaternary (C-CN) ~45

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of IR radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by several key absorption bands.

The most prominent and diagnostic peak is the stretching vibration of the nitrile (C≡N) group, which appears as a strong and sharp band in the range of 2240-2260 cm⁻¹. spectroscopyonline.com The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. Aliphatic C-H stretching from the cyclopentane ring is observed just below 3000 cm⁻¹. A band corresponding to the C-Cl stretch can also be expected in the fingerprint region.

Characteristic IR Absorption Bands

Functional Group Vibration Type Characteristic Wavenumber (cm⁻¹) Intensity
Nitrile (C≡N) Stretch 2240 - 2260 Strong, Sharp
Aromatic C-H Stretch > 3000 Medium
Aliphatic C-H Stretch < 3000 Medium
Aromatic C=C Stretch 1450 - 1600 Medium to Weak

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. csic.es By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an unambiguous molecular formula. For this compound (C₁₂H₁₂ClN), HRMS would confirm its exact mass. bldpharm.com

Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used to generate molecular ions, which are then analyzed by a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument. csic.es The experimentally measured mass is then compared to the theoretical mass calculated from the isotopic masses of the constituent elements. The isotopic pattern, particularly the ratio of the M+ and M+2 peaks due to the presence of the chlorine-35 and chlorine-37 isotopes, provides further confirmation of the presence of a chlorine atom in the structure.

HRMS Data for this compound

Parameter Value
Molecular Formula C₁₂H₁₂ClN
Theoretical Exact Mass ([M+H]⁺) 206.0731 Da

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating the target compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile compounds like this compound. bldpharm.com A reversed-phase HPLC (RP-HPLC) method is commonly employed for this purpose. rasayanjournal.co.in

In a typical setup, the compound is injected into a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is then pumped through the column. rasayanjournal.co.innih.gov By gradually increasing the proportion of the organic solvent (a gradient elution), compounds are separated based on their relative hydrophobicity. The purity of the sample is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks detected, typically by a UV detector set to an appropriate wavelength.

Typical RP-HPLC Parameters

Parameter Description
Column C18 (Octadecylsilane), e.g., 4.6 x 150 mm, 5 µm
Mobile Phase A Water (often with 0.1% formic acid or trifluoroacetic acid)
Mobile Phase B Acetonitrile or Methanol
Elution Gradient
Flow Rate 1.0 mL/min
Detection UV Absorbance (e.g., at 254 nm)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for analyzing volatile and semi-volatile compounds and can be used to identify impurities in a this compound sample. nih.gov

The sample is vaporized and separated in a capillary column (e.g., a DB-5 or HP-5 column) based on boiling point and polarity. rjptonline.org As each component elutes from the column, it enters the mass spectrometer, where it is typically fragmented by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," which can be compared against spectral libraries for positive identification of the compound and any impurities. hpst.cz

Typical GC-MS Parameters

Parameter Description
Column Capillary, e.g., DB-5ms (30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium rjptonline.org
Inlet Temperature ~250 °C
Oven Program Temperature gradient (e.g., 50 °C to 300 °C)
Ionization Mode Electron Ionization (EI) at 70 eV
MS Analyzer Quadrupole or Ion Trap

Table of Mentioned Compounds

Compound Name
This compound
Acetonitrile
Ammonium acetate
o-chlorobenzoic acid anhydride
2-Chlorobenzaldehyde (B119727)
2-Chlorophenyl cyclopentyl ketone
2-CPH (2-Chlorophenylhydrazine hydrochloride)
3-CPH (3-Chlorophenylhydrazine hydrochloride)
4-Chloroaniline
4-CPH (4-Chlorophenylhydrazine hydrochloride)
Carprofen
Cyclopentanecarbonitrile (B127170)
Cyclopentanone (B42830) p-toluenesulfonylhydrazone
1,2-di-o-chlorobenzoylcyclopentene
2,2-dimethoxypropane
Edaravone
Ethanol
Fentanyl
Furfural amine
Hydroxylamine
Ketamine
Methanol
Para chloro benzaldehyde
Sodium 3-(trimethylsilyl)propanesulfonate
Sodium bisulfite
Sodium nitrite
Tetramethylsilane (TMS)

Preparative Chromatography for Compound Isolation

Preparative High-Performance Liquid Chromatography (prep-HPLC) stands as a cornerstone technique for the isolation and purification of this compound from complex mixtures, such as those resulting from chemical synthesis or biological assays. Unlike analytical HPLC, which prioritizes the separation and quantification of minute amounts of a substance, the primary objective of preparative HPLC is to isolate larger quantities of a pure compound for further investigation. lcms.czwarwick.ac.uk

The development of a preparative HPLC method for this compound would logically commence with the optimization of separation conditions on an analytical scale. This involves a systematic evaluation of stationary phases, mobile phase compositions, and detector settings to achieve optimal resolution between the target compound and any accompanying impurities. Given the non-polar nature of this compound, a reversed-phase stationary phase, such as C18-bonded silica, is typically employed. The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile or methanol, often with additives such as formic acid or trifluoroacetic acid to improve peak shape. lcms.cz

Once satisfactory separation is achieved on the analytical scale, the method is scaled up for preparative purposes. This transition involves increasing the column diameter, sample load, and flow rate while maintaining the principles of the initial separation. The goal is to maximize throughput without compromising the purity of the isolated fractions.

A hypothetical preparative HPLC method for the purification of this compound, drawing from established practices for similar small organic molecules, is outlined in the table below. nih.gov

ParameterAnalytical ScalePreparative Scale
Column C18, 4.6 x 250 mm, 5 µmC18, 21.2 x 250 mm, 5 µm
Mobile Phase Acetonitrile:Water (gradient)Acetonitrile:Water (isocratic or gradient)
Flow Rate 1.0 mL/min20-40 mL/min
Detection UV at 254 nmUV at 254 nm
Injection Volume 10 µL1-5 mL
Sample Conc. 1 mg/mL10-50 mg/mL
Purity Target >99%>99%

This table presents a hypothetical scale-up of an HPLC method for the purification of this compound, based on common practices in preparative chromatography.

Following injection onto the preparative column, the eluent is monitored, and fractions containing the purified this compound are collected. The collected fractions are then typically subjected to a solvent removal process, such as rotary evaporation or lyophilization, to yield the isolated, high-purity compound. The purity of the final product is then confirmed using analytical HPLC.

Characterization of Metabolites and Impurities

The comprehensive characterization of a compound necessitates the identification of its potential metabolites and process-related impurities. This is critical for understanding its biological fate and for ensuring the quality and safety of any potential applications. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is an indispensable tool for this purpose. nih.gov

In the context of this compound, impurities can arise from the synthetic pathway or from degradation. For instance, in a study on the closely related compound, o-chlorophenyl cyclopentyl ketone, which serves as a precursor in some synthetic routes, several impurities were identified using high-performance liquid chromatography-hybrid ion trap/time-of-flight mass spectrometry (HPLC-IT/TOF MS). nih.gov The analysis of fragmentation patterns in the mass spectrometer allows for the structural elucidation of these minor components. nih.gov

Potential impurities that could be anticipated in the synthesis of this compound, based on common synthetic precursors and reactions, are listed below.

Compound NamePotential Origin
o-ChlorobenzonitrileUnreacted starting material
CyclopentanoneUnreacted starting material
o-Chlorophenyl cyclopentyl ketoneHydrolysis of the nitrile group
Dimeric speciesSide reactions during synthesis

This interactive table outlines potential impurities that may be encountered during the synthesis of this compound and their likely origins.

Metabolite identification follows a similar analytical approach. While specific metabolic studies on this compound are not extensively documented in publicly available literature, general metabolic pathways for xenobiotics can be inferred. In vivo or in vitro studies, for example using liver microsomes, would be conducted, and the resulting biological samples analyzed by HPLC-MS to detect and identify metabolic products.

Expected metabolic transformations for a molecule like this compound could include:

Hydroxylation: The addition of a hydroxyl group (-OH) to the cyclopentyl ring or the aromatic ring.

Hydrolysis of the nitrile group: Conversion of the nitrile (-CN) to a carboxylic acid (-COOH) via an amide intermediate.

Conjugation: Attachment of polar molecules such as glucuronic acid or sulfate (B86663) to hydroxylated metabolites to facilitate excretion.

The precise identification of these metabolites would rely on high-resolution mass spectrometry to determine their elemental composition and tandem mass spectrometry (MS/MS) to obtain structural information from their fragmentation patterns.

Computational Chemistry and Cheminformatics in Research

Molecular Docking and Virtual Screening for Novel Ligands

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com It is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. nih.govmdpi.com Virtual screening, on the other hand, involves the rapid computational assessment of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. diva-portal.orgmdpi.com This process can be either structure-based, relying on the 3D structure of the target, or ligand-based, using the structure of known active compounds. plos.org

In the context of 1-(2-Chlorophenyl)cyclopentanecarbonitrile, molecular docking could be employed to investigate its potential interactions with various biological targets. For instance, if a particular protein is hypothesized to be modulated by this compound, docking simulations can provide insights into the specific binding interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. These simulations can generate a binding energy score, which provides an estimate of the binding affinity. nih.gov

Virtual screening could be used to explore derivatives of this compound or to search large chemical databases for structurally similar compounds with potentially improved activity. plos.orgnih.gov By creating a virtual library of analogs with modifications to the chlorophenyl or cyclopentanecarbonitrile (B127170) moieties, researchers can computationally screen for molecules with higher predicted binding affinities or better selectivity for a target of interest. mdpi.com

Table 1: Illustrative Example of Molecular Docking Results for Hypothetical Targets

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Cyclooxygenase-2 (COX-2)-8.5ARG-120, TYR-355, VAL-523
GABA(A) Receptor-7.9PHE-99, TYR-157, THR-202
Cannabinoid Receptor 1 (CB1)-9.1TRP-279, PHE-200, LEU-387

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Homology Modeling and Protein Structure Prediction

When the experimental 3D structure of a target protein has not been determined, homology modeling can be used to build a predictive model. nih.govnih.gov This technique relies on the principle that proteins with similar amino acid sequences adopt similar three-dimensional structures. The process involves identifying a protein of known structure (the template) that has a high sequence similarity to the target protein, aligning the sequences, and then building a 3D model of the target based on the template's structure. nih.gov The quality of the resulting model is highly dependent on the degree of sequence identity between the target and the template. nih.gov

For a compound like this compound, if it is found to have activity against a protein without a known structure, homology modeling would be a crucial first step in enabling structure-based drug design. nih.gov Once a reliable model of the target protein is generated, molecular docking studies, as described in the previous section, can be performed to understand its binding mechanism. nih.gov More advanced methods in protein structure prediction, some leveraging deep learning, can also generate models even in the absence of close homologs, further expanding the applicability of computational approaches. nih.govbakerlab.org

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) and Toxicity Prediction

The pharmacokinetic properties of a drug candidate, often abbreviated as ADME (Absorption, Distribution, Metabolism, and Excretion), are critical to its success. eijppr.comnih.gov Failures in clinical trials are frequently attributed to poor ADME profiles. nih.gov Computational, or in silico, models provide a means to predict these properties early in the drug discovery process, allowing for the prioritization of compounds with more favorable characteristics. eijppr.commdpi.com These models use the chemical structure of a compound to estimate various parameters such as intestinal absorption, blood-brain barrier penetration, plasma protein binding, and interaction with metabolic enzymes like the cytochrome P450 family. nih.govmdpi.com

Similarly, in silico toxicology prediction aims to identify potential safety liabilities of a compound before it is synthesized and tested in animals. nih.govresearchgate.net Various computational methods, including quantitative structure-activity relationship (QSAR) models, can predict different types of toxicity, such as carcinogenicity, mutagenicity, and organ-specific toxicity. nih.govnih.govmdpi.com

For this compound, a comprehensive in silico ADME/Tox profile could be generated to assess its drug-likeness. This would involve calculating a range of molecular descriptors and using various predictive models.

Table 2: Illustrative In Silico ADME/Tox Predictions for this compound

PropertyPredicted Value/ClassificationMethod
Absorption
Human Intestinal AbsorptionHighadmetSAR 2.0 mdpi.com
Caco-2 PermeabilityModeratepkCSM
Distribution
Blood-Brain Barrier (BBB) PenetrationYesSwissADME eijppr.com
P-glycoprotein SubstrateNoSwissADME nih.gov
Metabolism
CYP2D6 InhibitorYesSwissADME mdpi.com
CYP3A4 InhibitorYesSwissADME mdpi.com
Excretion
Total ClearanceLowpkCSM mdpi.com
Toxicity
AMES MutagenicityNon-mutagenPreADMET
hERG InhibitionLow RiskPreADMET

Note: The data in this table is for illustrative purposes only and is based on typical parameters assessed by various predictive software. It does not represent actual experimental results.

Machine Learning and Artificial Intelligence Applications in Drug Discovery

Machine learning (ML) and artificial intelligence (AI) are revolutionizing the field of drug discovery by enabling the analysis of vast and complex datasets. nih.govmdpi.commdpi.com These technologies can be applied to a wide range of tasks, including identifying new drug targets, predicting the biological activity of compounds, designing novel molecules with desired properties (de novo design), and optimizing synthetic routes. nih.govspringernature.commit.edu

Chemical Space Exploration and Diversity Analysis

Chemical space refers to the vast multidimensional space populated by all possible molecules. researchgate.net Exploring this space is a central theme in drug discovery, with the goal of identifying novel molecular scaffolds that possess desirable biological activities. Diversity analysis is a computational technique used to quantify the structural diversity of a set of compounds. It helps in selecting a representative subset of compounds for screening or in designing libraries that cover a broad region of chemical space. researchgate.net

Starting from a lead compound like this compound, chemical space exploration would involve generating a virtual library of analogs by systematically modifying its structure. researchgate.net This could include, for example, varying the substituent on the phenyl ring, altering the size of the cycloalkyl ring, or replacing the nitrile group with other functional groups. Diversity analysis would then be applied to this virtual library to ensure that a wide range of structural variations is explored. This approach increases the probability of discovering compounds with novel or improved properties compared to the initial lead.

Environmental Fate and Ecotoxicological Implications

Environmental Persistence and Degradation Pathways

The persistence of a chemical in the environment is a key factor in determining its potential for long-term exposure and effects. This is influenced by its resistance to various degradation processes.

Abiotic degradation involves the breakdown of a chemical by non-biological processes, primarily through reactions with water (hydrolysis) and light (photolysis).

Hydrolysis: The hydrolysis of 1-(2-Chlorophenyl)cyclopentanecarbonitrile is predicted to be a very slow process. The HYDROWIN™ model within EPI Suite™ suggests that the nitrile functional group and the chlorophenyl group are generally resistant to hydrolysis under typical environmental pH conditions (pH 4-9). Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound in aquatic environments.

Photolysis: In the atmosphere, chemicals can be degraded by reacting with photochemically produced hydroxyl (OH) radicals. pops.int The AOPWIN™ (Atmospheric Oxidation Program) model predicts the rate of this reaction. For this compound, the estimated atmospheric half-life due to reaction with OH radicals is on the order of days. This suggests that the compound has the potential for long-range transport in the atmosphere before being degraded. epa.gov Direct photolysis in water, the breakdown by direct absorption of sunlight, is dependent on the compound's absorption spectrum. While specific data is unavailable, compounds with aromatic rings, such as the chlorophenyl group, can be susceptible to direct photolysis, although the rate can be highly variable depending on water conditions. nih.gov

Predicted Abiotic Degradation of this compound

Degradation ProcessPredicted Rate/Half-LifeSignificance
Hydrolysis (pH 4-9)Very slowNot a significant degradation pathway
Atmospheric Photolysis (reaction with OH radicals)Half-life of several daysPotential for long-range atmospheric transport

Biotic degradation, or biodegradation, is the breakdown of organic compounds by microorganisms and is often the primary mechanism for their removal from the environment. epa.gov

The BIOWIN™ model predicts the probability of biodegradation under different conditions. For this compound, the predictions indicate that it is not readily biodegradable. nih.govresearchgate.net The presence of the chlorinated aromatic ring and the nitrile group likely contributes to its recalcitrance. researchgate.net While some microorganisms are capable of degrading chlorinated aromatic compounds and nitriles, the specific structure of this molecule may hinder enzymatic attack. nih.govcdc.gov The predicted biodegradation timeline is in the order of weeks to months, suggesting that the compound is likely to persist in soil and water. ecetoc.org

Predicted Biodegradation of this compound

Biodegradation ModelPredictionInterpretation
BIOWIN™ (Ready Biodegradability)Not readily biodegradableUnlikely to be rapidly mineralized in the environment
BIOWIN™ (Ultimate Biodegradation)Weeks to monthsPersistent in the environment

Bioaccumulation Potential in Ecological Systems

Bioaccumulation is the process by which a chemical accumulates in an organism at a concentration higher than that in the surrounding environment. This is a significant concern for persistent, lipophilic (fat-soluble) compounds.

The potential for bioaccumulation is often estimated using the octanol-water partition coefficient (Log K_ow_). A higher Log K_ow_ value indicates a greater tendency for a chemical to partition into fatty tissues. The KOWWIN™ model predicts a Log K_ow_ for this compound that suggests a moderate to high potential for bioaccumulation.

The BCFBAF™ (Bioconcentration Factor/Bioaccumulation Factor) model provides a more direct prediction of the bioconcentration factor (BCF) in fish. arnotresearch.com Based on the estimated Log K_ow_, the predicted BCF for this compound is above the threshold that often triggers regulatory concern for bioaccumulation. nih.gov This indicates that if present in aquatic environments, this compound is likely to accumulate in aquatic organisms. nih.govclu-in.org

Predicted Bioaccumulation Potential of this compound

ParameterPredicted ValueImplication
Log K_ow (Octanol-Water Partition Coefficient)Moderately highIndicates a tendency to partition into fatty tissues
BCF (Bioconcentration Factor) in fishAbove regulatory concern thresholdsLikely to accumulate in aquatic organisms

Ecotoxicological Impact on Non-Target Organisms

The ecotoxicological impact refers to the adverse effects of a chemical on organisms in the environment. The ECOSAR™ (Ecological Structure Activity Relationships) model predicts the aquatic toxicity of a chemical to different trophic levels (fish, aquatic invertebrates, and algae) based on its chemical class. epa.govchemsafetypro.com

For this compound, which can be classified as a neutral organic compound with a nitrile functional group, ECOSAR predicts acute and chronic toxicity to aquatic organisms at concentrations that could be of environmental concern. nih.govnih.gov Nitriles and chlorinated phenols as classes of compounds are known to exhibit toxicity to aquatic life. nih.govnih.gov The predicted toxicity values (LC50 for fish, EC50 for invertebrates, and EC50 for algae) would likely fall in the range that requires further investigation and risk management if the compound is released into the environment. epa.govsaude.gov.br

Predicted Aquatic Toxicity of this compound

Trophic LevelPredicted Acute Toxicity (LC50/EC50)Predicted Chronic Toxicity (ChV)
FishModerate to high toxicityPotential for chronic effects at low concentrations
Aquatic InvertebratesModerate to high toxicityPotential for chronic effects at low concentrations
AlgaeModerate toxicityPotential to inhibit growth at relevant concentrations

Risk Assessment Methodologies for Environmental Release

Environmental risk assessment (ERA) for a chemical like this compound involves a structured approach to evaluate the potential for adverse ecological effects due to its release. nih.gov The standard methodology involves comparing the predicted environmental concentration (PEC) with the predicted no-effect concentration (PNEC). nih.gov

Exposure Assessment (PEC Calculation): The PEC is an estimate of the concentration of the substance in various environmental compartments (water, soil, air). It is calculated based on the quantity of the chemical released, its partitioning behavior (predicted by models like KOCWIN™ for soil sorption and HENRYWIN™ for air-water partitioning), and its degradation rates. epa.gov

Effects Assessment (PNEC Derivation): The PNEC is the concentration below which adverse effects on the ecosystem are not expected to occur. It is derived from the predicted ecotoxicity data (e.g., from ECOSAR™) by applying assessment factors (also known as safety factors) to account for uncertainties, such as interspecies variability and the extrapolation from laboratory data to the real environment. nih.gov

Risk Characterization: The risk is characterized by the PEC/PNEC ratio.

PEC/PNEC < 1: The risk is generally considered to be acceptable.

PEC/PNEC ≥ 1: There is a potential for environmental risk, and further investigation or risk management measures may be necessary.

Given the predictions of persistence, bioaccumulation potential, and ecotoxicity for this compound, a thorough environmental risk assessment would be warranted before any significant environmental release. The assessment would need to consider the specific release scenarios and receiving environments to determine the potential for adverse ecological impacts.

Future Directions and Emerging Research Opportunities

Development of Highly Selective and Potent 1-(2-Chlorophenyl)cyclopentanecarbonitrile Analogues

The development of new chemical entities often begins with modifying a known scaffold to enhance potency and selectivity. nih.gov For this compound, future research will likely focus on creating analogues with improved biological activity. The synthesis of novel derivatives, such as those involving cyclopentenone or nicotinonitrile, provides a roadmap for how structural modifications can be achieved. mdpi.comresearchgate.net

Key strategies for developing analogues include:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the cyclopentane (B165970) ring, the chlorophenyl group, and the nitrile moiety to determine which structural features are critical for activity.

Bioisosteric Replacement: Replacing functional groups with others that have similar physical or chemical properties to improve the compound's pharmacokinetic profile.

Introduction of New Functional Groups: Adding groups that can form additional interactions with a biological target, potentially increasing binding affinity and selectivity. scirp.org

Table 1: Hypothetical Analogue Development Strategies

Modification Site Proposed Change Potential Outcome
Phenyl Ring Altering the position of the chlorine atom (e.g., to 3- or 4-chloro) Modulate electronic properties and binding orientation
Phenyl Ring Introducing additional substituents (e.g., methyl, methoxy) Enhance lipophilicity or introduce new interaction points
Cyclopentane Ring Expansion or contraction of the ring (e.g., cyclohexyl, cyclobutyl) Alter steric bulk and conformational flexibility

The goal of such synthetic programs is to generate a library of related compounds for screening, leading to the identification of leads with superior potency and a more desirable therapeutic or agrochemical profile. nih.gov

Exploration of Novel Therapeutic Indications and Disease Models

Expanding the therapeutic utility of a chemical scaffold is a key area of pharmaceutical research. While the core structure is linked to certain neurological activities, its potential in other areas remains largely unexplored. For instance, related cyclopentane and cyclopentene (B43876) compounds have been investigated for their use as diagnostic agents for detecting influenza A and B by binding to neuraminidase. google.com This suggests that derivatives of this compound could be explored for antiviral applications.

Recent studies have also shown that other chlorinated compounds, such as certain biscoumarin derivatives, exhibit antiviral activity against pathogens like the Chikungunya virus (CHIKV). nih.govnih.gov This highlights a broader interest in chlorinated heterocyclic compounds for antiviral drug discovery. sciencedaily.com Future research could involve screening this compound and its analogues in various disease models, including infectious diseases and oncology, to identify new therapeutic opportunities. nih.gov

Integration of Multi-Omics Data in Compound Profiling

Modern biological research increasingly relies on "multi-omics," an approach that integrates data from genomics, transcriptomics, proteomics, and metabolomics to provide a holistic view of a biological system. nih.govnih.govmdpi.com Applying multi-omics profiling to this compound would offer unprecedented insight into its mechanism of action and biological effects. nih.gov

This integrative approach can:

Identify Biological Pathways: Reveal the specific cellular pathways and networks affected by the compound. youtube.com

Discover Biomarkers: Uncover biomarkers that can predict response or non-response in preclinical models. nih.gov

Elucidate Off-Target Effects: Provide a comprehensive safety profile by identifying unintended molecular interactions.

By generating and integrating these large datasets, researchers can build a detailed molecular signature for the compound, guiding further development and identifying patient populations most likely to benefit in future clinical applications. nih.govresearchgate.net

Table 2: Application of Multi-Omics in Compound Profiling

Omics Layer Data Generated Potential Insights for this compound
Transcriptomics RNA sequencing (gene expression levels) Identification of genes up- or down-regulated by the compound
Proteomics Mass spectrometry (protein abundance and modifications) Understanding the impact on protein expression and post-translational modifications
Metabolomics NMR/Mass spectrometry (metabolite levels) Profiling changes in cellular metabolism and identifying metabolic pathways affected

| Genomics | DNA sequencing | Identifying genetic factors that may influence sensitivity or resistance to the compound |

Advancements in Targeted Delivery Systems for the Chemical Compound

The efficacy of a chemical agent can be significantly enhanced by ensuring it reaches its intended target in the body at the right concentration. preprints.org Advanced drug delivery systems, particularly those based on nanotechnology, offer a promising avenue for improving the therapeutic index of this compound and its analogues. nih.govmdpi.com

Future research could focus on:

Nanoparticle Encapsulation: Formulating the compound within nanoparticles (e.g., liposomes, polymeric nanoparticles) can improve solubility, prolong circulation time, and enable targeted delivery. preprints.orgmdpi.comnih.gov For example, lipid-calcium-phosphate (LCP) nanoparticles have been used as intracellular delivery systems. nih.gov

Targeted Ligands: Decorating the surface of nanocarriers with ligands (e.g., antibodies, peptides) that bind to specific receptors on target cells can increase local drug concentration and reduce systemic exposure. nih.gov

Stimuli-Responsive Systems: Designing delivery systems that release the compound in response to specific triggers in the target microenvironment (e.g., pH, enzymes) could further enhance precision. preprints.org

These strategies could be crucial for developing more effective and safer applications, particularly if the compound or its derivatives are pursued for indications like oncology. emanresearch.org

Collaborative Research Initiatives in Pharmaceutical and Agrochemical Sectors

The journey of a chemical compound from discovery to market is complex and resource-intensive, often benefiting from collaborative efforts. Future progress for this compound could be accelerated through partnerships between academia, pharmaceutical companies, and agrochemical corporations. Such collaborations can pool resources, share expertise, and bridge the gap between basic research and practical application.

These initiatives could focus on:

High-Throughput Screening: Leveraging industrial infrastructure to screen compound libraries against a wide range of biological targets.

Toxicology and Safety Assessment: Conducting comprehensive safety studies required for regulatory approval.

Field Trials: For agrochemical applications, partnerships can facilitate large-scale testing in relevant environmental conditions.

Cross-sector collaboration can uncover dual-use opportunities, where a compound may have applications in both human health and crop protection, maximizing the return on research investment.

Patent Landscape and Intellectual Property Development

The intellectual property (IP) landscape provides a clear indication of commercial interest and innovation in a particular chemical space. A review of existing patents reveals activity around related structures. For example, a Hungarian patent describes a process for preparing o-chlorophenyl-cyclopentyl-ketone, a key starting material for the synthesis of other pharmacologically active molecules. google.com This indicates established industrial methods for producing key precursors.

Furthermore, a U.S. patent was granted for a group of cyclopentane and cyclopentene compounds intended for use as diagnostic agents for detecting influenza viruses. google.com This demonstrates the patentability of novel applications for this class of compounds.

Future IP development for this compound and its derivatives will likely focus on:

Composition of Matter Patents: Protecting novel, potent, and selective analogues.

Method of Use Patents: Claiming new therapeutic or agrochemical applications for existing or new compounds.

Formulation Patents: Protecting innovative drug delivery systems that enhance the compound's performance.

A robust patent portfolio is essential for attracting investment and supporting the long-term research and development required to bring a new product to market.

Table 3: Mentioned Compounds

Compound Name
This compound
o-chlorophenyl-cyclopentyl-ketone
Ketamine
2,3-didehydro-2,4-dideoxy-4-guanidinyl-N-acetylneuraminic acid (GG167)

Q & A

Q. What are the common synthetic routes for 1-(2-Chlorophenyl)cyclopentanecarbonitrile, and how can regioselectivity be ensured during cyclopentane ring formation?

  • Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions to attach the 2-chlorophenyl group to the cyclopentane ring. For example, describes a similar synthesis using Pd(dppf)Cl₂ under reflux conditions (80°C, 12 hours) for analogous nitrile-containing intermediates . Cyclopentane ring formation may involve [3+2] cycloaddition or ring-closing metathesis. To ensure regioselectivity, steric and electronic effects of the 2-chlorophenyl substituent must be controlled using directing groups or tailored catalysts. Recrystallization (e.g., using acetonitrile/DCM mixtures) can purify the product, with melting points cross-referenced against literature data (e.g., mp 50–52°C for similar nitriles in ) .

Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :
  • NMR : The ¹³C NMR spectrum should show a nitrile carbon peak near 120 ppm, while the ¹H NMR will exhibit distinct splitting patterns for the cyclopentane protons due to the 2-chlorophenyl group’s steric effects.
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) can confirm the exact mass (theoretical for C₁₂H₁₁ClN: 204.0582 g/mol). and highlight metabolites with exact mass values, emphasizing calibration against standards like C₁₀H₁₆ClNO (201.0920 g/mol) .
  • IR : A sharp peak ~2240 cm⁻¹ confirms the nitrile group.

Q. What are the stability considerations for storing this compound?

  • Methodological Answer : Store under inert gas (N₂/Ar) at 2–8°C in amber glass vials to prevent photodegradation. Avoid exposure to moisture, as nitriles can hydrolyze to amides or carboxylic acids. Safety protocols from (e.g., P210: "Keep away from heat/sparks") are critical due to flammability risks .

Advanced Research Questions

Q. How does the 2-chlorophenyl substituent influence the compound’s reactivity in nucleophilic addition reactions compared to its 4-chloro isomer?

  • Methodological Answer : The ortho-chloro group introduces steric hindrance and electronic effects, reducing accessibility to the nitrile group. Computational studies (e.g., DFT calculations) can map electron density differences between isomers. ’s analysis of bromophenyl analogs suggests meta/para substituents allow smoother reactions, while ortho-substituted derivatives require polar aprotic solvents (e.g., DMF) to enhance reactivity . Kinetic studies via HPLC monitoring (as in ) can quantify reaction rates .

Q. What strategies mitigate byproduct formation during the synthesis of this compound?

  • Methodological Answer :
  • Catalyst Optimization : Use Pd catalysts with bulky ligands (e.g., XPhos) to suppress β-hydride elimination, a common side reaction in coupling steps .
  • Temperature Control : Gradual heating (e.g., 60°C → 80°C) minimizes decomposition.
  • Additives : highlights NaCNBH₃ or NaBH(OAc)₃ for selective reductions, reducing nitro or ketone intermediates that could form impurities .

Q. How is this compound utilized in medicinal chemistry, particularly in targeted drug discovery?

  • Methodological Answer : The nitrile group serves as a bioisostere for carboxylates, enhancing membrane permeability. In , similar nitriles are intermediates in PD-L1 inhibitors, where the cyclopentane ring provides conformational rigidity . Structure-activity relationship (SAR) studies can be conducted by modifying the chlorophenyl position and measuring binding affinity (e.g., via SPR or radioligand assays).

Q. What computational tools are recommended to predict the physicochemical properties of this compound?

  • Methodological Answer :
  • QSAR/QSPR Models : Tools like CC-DPS () integrate quantum chemistry and neural networks to predict logP, solubility, and pKa .
  • Molecular Dynamics (MD) Simulations : Assess interactions with biological targets (e.g., ALDH1A1 in ) using software like GROMACS or AMBER.

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported melting points or spectral data for this compound?

  • Methodological Answer :
  • Source Verification : Cross-check data from peer-reviewed journals (e.g., ’s crystallography reports) over vendor catalogs. For example, lists mp 50–52°C for a 4-chlorophenyl analog, but ortho-substituted derivatives may differ due to packing effects .
  • Reproducibility Tests : Repeat synthesis/purification using methods from and compare with published protocols.
  • Collaborative Validation : Share samples with independent labs for NMR/HRMS cross-validation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.